Butyric acid

Description

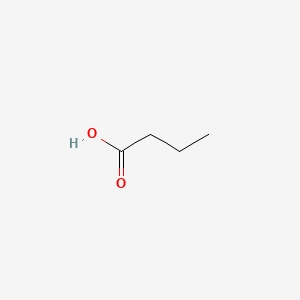

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERIUCNNQQJTOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2, Array | |

| Record name | BUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021515 | |

| Record name | Butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butyric acid appears as a colorless liquid with a penetrating and unpleasant odor. Flash point 170 °F. Corrosive to metals and tissue. Density 8.0 lb /gal., Liquid, Colorless, oily liquid with an unpleasant, rancid odor; [HSDB], COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid/strong, rancid, butterlike odour | |

| Record name | BUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1391 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Butyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Butyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/275/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

326.3 °F at 760 mmHg (NTP, 1992), 163.5 °C, 164 °C | |

| Record name | BUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03568 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | n-BUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/940 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

170 °F (NTP, 1992), 72 °C, 161 °F (72 °C) (Closed cup), 72 °C c.c. | |

| Record name | BUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1391 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-BUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/940 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Miscible with ethanol, ether; slightly soluble in carbon tetrachloride, In water, 6.00X10+4 mg/L at 25 °C, 60.0 mg/mL, Solubility in water: miscible, miscible with alcohol, most fixed oils, propylene glycol, water | |

| Record name | BUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03568 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | n-BUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/940 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Butyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/275/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.958 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.959 at 20 °C/4 °C, Relative density (water = 1): 0.96, 0.952-0.956 | |

| Record name | BUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-BUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/940 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Butyric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/275/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.04 (Air= 1), Relative vapor density (air = 1): 3 | |

| Record name | BUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-BUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/940 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.43 mmHg at 68 °F ; 1.4 mmHg at 86 °F (NTP, 1992), 1.65 [mmHg], 1.65 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 57 | |

| Record name | BUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1391 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-BUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/940 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

... Butyric acid is usually contaminated with acrylic acid. | |

| Record name | n-BUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/940 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid, Colorless liquid | |

CAS No. |

107-92-6 | |

| Record name | BUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03568 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | butyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40UIR9Q29H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-BUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/940 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

17.8 °F (NTP, 1992), -7.9 °C, -5.7 °C | |

| Record name | BUTYRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2749 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03568 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | n-BUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/940 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Biosynthesis and Production Methodologies of Butyric Acid for Research Applications

Microbial Biosynthesis Pathways of Butyric Acid

Microbial biosynthesis of this compound is a complex process involving several enzymatic steps. Various anaerobic bacteria are known to produce butyrate (B1204436) through distinct metabolic pathways. asm.orgwikipedia.org

Butyrate-Producing Bacterial Strains in Diverse Ecosystems

A diverse range of bacterial strains across different ecosystems are capable of producing this compound. In the human gut, many butyrate producers belong to the Firmicutes phylum, particularly within the Clostridium cluster. nih.govfrontiersin.org

Key butyrate-producing bacterial genera and species include:

Clostridium species: This genus is widely recognized for its ability to produce this compound, with species like Clostridium butyricum, Clostridium tyrobutyricum, Clostridium thermobutyricum, Clostridium acetobutylicum, Clostridium beijerinckii, and Clostridium populeti being prominent examples used in fermentation. nih.govbiorxiv.orgwikipedia.orgwikipedia.orgfrontiersin.org C. tyrobutyricum is often considered promising for industrial applications due to its high productivity and selectivity. frontiersin.org

Faecalibacterium prausnitzii: This commensal bacterium is a significant butyrate producer in the human gut and is more abundant in healthy individuals compared to those with certain intestinal conditions. wikipedia.orgnih.govfrontiersin.orggutnliver.org

Fusobacterium nucleatum: While found in the oral microbiota and associated with periodontal disease, F. nucleatum also produces butyrate, primarily utilizing amino acid metabolism pathways. wikipedia.orgfrontiersin.orgnih.govasm.orgtandfonline.com Different strains of F. nucleatum may utilize different pathways for butyrate production, including glutamate (B1630785) and lysine (B10760008) pathways. frontiersin.org

Butyrivibrio fibrisolvens: This bacterium is another known butyrate producer found in diverse anaerobic environments. wikipedia.orgwikipedia.org

Eubacterium limosum: This species is also recognized for its butyrate production capabilities. wikipedia.orgwikipedia.org In the genus Eubacterium, Eubacterium hallii and Eubacterium rectale are among the most abundant butyrate producers in human feces. nih.gov E. hallii can utilize lactate (B86563) and acetate (B1210297) to produce butyrate through cross-feeding relationships with other bacteria like Bifidobacterium. frontiersin.org

Lactobacillus species: Some Lactobacillus species have also been identified as potential butyrate producers. wikipedia.orgasm.org

Other genera capable of producing this compound include Megasphaera, Roseburia, Sarcina, Anaerostipes, Coprococcus, Subdoligranulum, and Anaerobutyricum. nih.govfrontiersin.orgasm.orgosti.govmdpi.commdpi.com

Enzymatic Mechanisms and Metabolic Flux in Butyrogenesis

Butyrate biosynthesis primarily occurs through the acetyl-CoA pathway, although other pathways like the glutarate, 4-aminobutyrate, and lysine pathways also exist in some bacteria. asm.orgresearchgate.net All these pathways converge at the formation of crotonyl-CoA. asm.org

The main pathway from acetyl-CoA to butyrate involves several key enzymatic steps:

Acetoacetyl-CoA Thiolase (Thl): Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. wikipedia.orgosti.govresearchgate.net

3-Hydroxybutyryl-CoA Dehydrogenase (Hbd): Acetoacetyl-CoA is reduced to 3-hydroxybutyryl-CoA. wikipedia.orgosti.govnih.gov

3-Hydroxybutyryl-CoA Dehydratase (Crt): 3-Hydroxybutyryl-CoA is dehydrated to form crotonyl-CoA. wikipedia.orgosti.govnih.gov

Butyryl-CoA Dehydrogenase (Bcd) with Electron Transferring Flavoprotein (Etf): Crotonyl-CoA is reduced to butyryl-CoA. This step is central and energy-generating in several pathways. biorxiv.orgasm.orgwikipedia.orgresearchgate.netnih.gov

Conversion of Butyryl-CoA to Butyrate: Butyryl-CoA is converted to butyrate via one of two main enzymatic routes:

Phosphotransbutyrylase (Ptb) and Butyrate Kinase (Buk): Butyryl-CoA is first converted to butyryl phosphate (B84403) by Ptb, and then butyryl phosphate is converted to butyrate by Buk, generating ATP. biorxiv.orgosti.govresearchgate.netnih.govebi.ac.uk

Butyryl-CoA:acetate CoA-transferase (But/BcoAT): This enzyme transfers the CoA moiety from butyryl-CoA to acetate, producing butyrate and acetyl-CoA. This is a dominant route in many human colonic bacteria and can utilize exogenously derived acetate. biorxiv.orgasm.orgfrontiersin.orgresearchgate.netresearchgate.netportlandpress.com

The metabolic flux through these pathways can be influenced by various factors, including substrate availability and the presence of other metabolites like acetate and lactate, which can be converted to butyrate by certain bacteria. frontiersin.orgmdpi.comcellulosechemtechnol.roresearchgate.net

Genetic Engineering Approaches for Enhanced this compound Production and Selectivity

Genetic engineering and metabolic engineering strategies have been employed to enhance this compound production and improve selectivity in microbial fermentation. nih.govosti.govnih.gov Approaches include:

Deletion of competing pathways: Genes involved in the production of byproducts like acetate, ethanol (B145695), or lactate can be deleted or downregulated to redirect metabolic flux towards butyrate. osti.govnih.gov

Overexpression of key butyrogenic enzymes: Increasing the expression levels of enzymes in the butyrate synthesis pathway, such as phosphotransbutyrylase (Ptb) and butyrate kinase (Buk), can enhance butyrate production. biorxiv.orgnih.govnih.gov

Introduction of heterologous genes: Genes from highly efficient butyrate producers can be introduced into other microorganisms, such as Escherichia coli, to confer butyrate production capability or improve yield. osti.govnih.gov For instance, introducing genes for the pathway from acetyl-CoA to butyryl-CoA from C. acetobutylicum into E. coli has been explored. osti.gov

Substitution of enzymes: Replacing enzymes like butyryl-CoA dehydrogenase (Bcd), which can lead to redox imbalance and acetate byproduct, with alternative enzymes like transenoyl-CoA reductase (Ter) can create a more redox-balanced pathway and minimize acetate production. nih.gov

Research has demonstrated that engineered strains can achieve higher butyrate yields and selectivity. For example, engineered E. coli strains have shown high butyrate yield and selectivity with minimal acetate production. osti.gov Overexpression of butyryl-CoA/acyl-CoA transferase (cat1) has been used to balance the ratio between precursors for butyl butyrate production. nih.govresearchgate.net

Substrate Utilization and Optimization in Microbial Fermentation for this compound Synthesis

Microbial fermentation for this compound production can utilize a variety of carbon sources. Traditional substrates include simple sugars like glucose, xylose, and lactose, as well as starchy materials like corn, molasses, and potato wastes. nih.govfrontiersin.orgosti.govresearchgate.netnih.govresearchgate.net

There is growing interest in utilizing low-cost and renewable feedstocks, such as lignocellulosic biomass (e.g., rice straw, corn stover, wheat straw) and agri-food waste, to improve the economic feasibility of this compound bioproduction. frontiersin.orgnih.govresearchgate.netnih.govresearchgate.netcelignis.com However, utilizing complex biomass often requires pretreatment steps to make the carbohydrates accessible to the fermenting microorganisms. frontiersin.orgnih.gov

Optimization of substrate utilization involves several factors:

Substrate concentration: High substrate concentrations can sometimes lead to inhibition of microbial growth and butyrate production. celignis.comresearchgate.net

Mixed substrates: Some strains can utilize mixtures of sugars, such as glucose and xylose, simultaneously. researchgate.net

Alternative carbon sources: Glycerol, lactate, acetate, and even engineered inorganic carbon nanomaterials have been explored as substrates or co-substrates for butyrate production by certain bacteria. nih.govfrontiersin.orgosti.govmdpi.comresearchgate.netpnas.org

Nutrient requirements: The fermentation medium requires appropriate nitrogen sources and other nutrients for optimal bacterial growth and activity. frontiersin.orgnih.gov

Inhibitor tolerance: Lignocellulosic hydrolysates can contain inhibitory compounds that affect fermentation, and strategies are needed to mitigate their effects or use tolerant strains. cellulosechemtechnol.rocelignis.com

Research findings highlight the importance of substrate choice and optimization for enhancing butyrate yield and productivity. For instance, wheat straw hydrolysate has shown promise as a suitable substrate for Clostridium tyrobutyricum growth and this compound production. researchgate.net Studies have also investigated the effect of initial acetate concentrations on xylose fermentation by C. tyrobutyricum, showing that while high concentrations can cause a lag phase, the cultures can adapt and even re-utilize acetate, increasing final butyrate yields. cellulosechemtechnol.ro

Bioreactor Technologies and Fermentation Strategies for this compound Production

Efficient this compound production requires optimized bioreactor technologies and fermentation strategies to control process parameters and maximize yield and productivity. diva-portal.orgresearchgate.net

Comparative Analysis of Batch, Fed-Batch, and Continuous Fermentation Processes

Different fermentation modes offer distinct advantages and disadvantages for this compound production:

Batch Fermentation: In batch fermentation, all substrates are added at the beginning of the process, and the fermentation proceeds until the substrate is consumed or product inhibition becomes significant. frontiersin.orgresearchgate.net This is a simple mode to operate but can be limited by substrate or product inhibition, leading to lower titers and productivity compared to other modes. nih.govcelignis.comresearchgate.net Studies have investigated optimal pH and temperature conditions for batch fermentation by Clostridium butyricum. nih.govmdpi.com

Fed-Batch Fermentation: In fed-batch fermentation, substrates are added incrementally or continuously during the process. frontiersin.orgresearchgate.net This strategy helps to maintain substrate concentration at optimal levels, reduce substrate inhibition, and extend the fermentation period, leading to higher product titers and potentially improved productivity compared to batch mode. nih.govresearchgate.netresearchgate.net Fed-batch fermentation has been shown to significantly improve this compound production by Clostridium butyricum. nih.gov High this compound concentrations have been achieved in fed-batch fermentation using various bioreactor configurations. researchgate.netresearchgate.net

Continuous Fermentation: In continuous fermentation, fresh medium is continuously supplied to the bioreactor while the culture broth containing products and cells is continuously removed. frontiersin.orgresearchgate.net This mode can achieve high productivity and is suitable for large-scale production. However, maintaining stability and preventing washout of the microbial culture can be challenging, especially with slower-growing or shear-sensitive strains. researchgate.net Cell-recycle or cell immobilization strategies are often employed in continuous systems to retain biomass and enhance productivity. frontiersin.org

Research findings comparing these modes for this compound production by Clostridium tyrobutyricum have shown that semi-continuous fermentation can significantly improve reactor volumetric productivity compared to batch fermentation, although batch fermentation might yield higher selectivity and yield in some cases. frontiersin.org The choice of fermentation mode depends on the specific strain, substrate, desired product concentration, and economic considerations. researchgate.net

Data Table: Comparison of Fermentation Modes for this compound Production (Illustrative based on search results)

| Fermentation Mode | Typical Characteristics | Potential Advantages | Potential Disadvantages | Relevance to this compound Production |

| Batch | All substrates added initially. | Simple operation. | Substrate/product inhibition, lower titers/productivity. | Useful for initial studies, optimizing basic conditions (pH, T). nih.govmdpi.com |

| Fed-Batch | Substrates added incrementally/continuously. | Higher titers, reduced inhibition, extended fermentation. | More complex control. | Significantly improves this compound production, achieves high concentrations. nih.govresearchgate.netresearchgate.netresearchgate.net |

| Continuous | Continuous feed of medium and removal of culture. | High productivity, suitable for large scale. | Maintaining stability, cell washout, requires cell retention. | Can achieve high productivity, often combined with cell immobilization or recycle. frontiersin.orgresearchgate.net |

| Semi-Continuous | Periodic addition of fresh medium and removal of culture. | Improved productivity over batch. | May have lower selectivity/yield than batch in some cases. | Shown to improve volumetric productivity for this compound compared to batch. frontiersin.org |

Bioreactor design also plays a role in fermentation performance. Various bioreactor configurations, including stirred-tank reactors and fibrous-bed bioreactors, have been used for this compound fermentation. frontiersin.orgresearchgate.net Immobilization of cells in bioreactors can enhance cell density and improve productivity and stability, particularly in continuous or repeated batch operations. frontiersin.orgresearchgate.netresearchgate.net

Applications of Cell Recycle and Immobilization Techniques in this compound Bioproduction

Increasing productivity in fermentation processes is crucial for industrial viability, and this can be achieved through methods that maintain high cell densities, such as cell immobilization and cell recycle. mdpi.com Cell immobilization involves retaining cells within the reactor by attaching them to a surface, entrapping them within porous matrices, or containing them behind a barrier or through self-aggregation. mdpi.com Cell recycle, on the other hand, is a technique used in continuous fermentation to return cells to the reactor, thereby increasing cell concentration and allowing for operation at a limited growth rate. core.ac.uk This can lead to higher butyrate production rates and selectivity. core.ac.uk

Studies have evaluated various fermentation modes, including batch, fed-batch, and continuous fermentations with and without cell recycling, for butyrate production by different research groups. nih.gov For continuous processes, cell recycling systems can enhance productivity by enabling high cell concentrations and controlled growth rates. core.ac.uk For instance, partial cell recycle using membrane ultrafiltration has demonstrated a significant impact on the selectivity and productivity of this compound, increasing selectivity towards this compound and achieving high productivities. mdpi.com Continuous fermentation with a low dilution rate and a high cell recycle ratio has been found to be beneficial for optimal productivity and selectivity towards this compound. mdpi.com

Immobilized cultures have also shown promise in reducing the inhibitory effects of this compound on microbial growth and cellular activities. nih.gov Adaptation of Clostridium tyrobutyricum in immobilized cultures within a fibrous bed bioreactor (FBB) resulted in significantly reduced inhibition and elevated intracellular pH, leading to a high final this compound concentration of approximately 86.9 g/L in one study. nih.gov Fibrous bed bioreactors (FBB) have demonstrated excellent performance for this compound production from various substrates at the laboratory scale, yielding high titers, productivities, and yields compared to free-cell fermentation. osti.gov

Strategies for Mitigating End-Product Inhibition and Enhancing Titers (e.g., In-situ Product Removal, Extractive Fermentation)

End-product inhibition is a major challenge in this compound fermentation, leading to low product titers, yields, and productivities. nih.govosti.govresearchgate.net this compound can pass through the bacterial membrane in its unionized form, dissociating inside the cell and disrupting the pH gradient, which consumes energy needed for biomass growth. nih.gov this compound produced by the culture has been observed to be more toxic than externally added acid. nih.gov

Integrated fermentation-separation processes, such as in-situ product recovery (ISPR) or extractive fermentation, can alleviate this inhibition problem by continuously removing this compound from the fermentation broth. osti.govresearchgate.net ISPR helps to relieve product inhibition and reduces the need for external pH control. osti.gov It also allows for the use of high-concentration substrates in continuous production, leading to higher final product concentrations and reduced downstream processing costs. osti.gov

Various ISPR processes involving solvent extraction, adsorption, and electrodeionization (EDI) have been investigated for this compound production. osti.gov Solvent extraction, particularly extractive fermentation, has been applied to this compound production using Clostridium butyricum. nih.govosti.gov The use of extractants like Hostarex in oleyl alcohol has shown an increase in this compound concentration and yield. nih.gov

Extractive fermentation, which involves the continuous in situ extraction of inhibitory acids from the fermentation broth, has been reported as effective in addressing product inhibition for this compound. researchgate.net A novel extractive fermentation method using immobilized Clostridium tyrobutyricum in a fibrous bed bioreactor with a hollow-fiber membrane extractor for selective this compound removal demonstrated significantly higher product concentration (>300 g/L), purity (91%), reactor productivity (7.37 g/L·h), and yield (0.45 g/g) compared to conventional fermentation. nih.gov The improved performance was attributed to the reduced product inhibition achieved by selectively removing this compound. nih.gov

Extractive fermentation efficiency is improved at lower pH values below the pKa of this compound (4.82), as this favors the protonated species. bwise.kr However, this can require cyclic pH changes between optimal microbial growth conditions (pH 6-7) and the lower pH needed for efficient extraction, which can hinder microbial growth due to increased osmotic stress. bwise.kr Using CO2 pressurization instead of chemical addition to decrease pH for this compound extraction has also been explored, showing improved extraction efficiency. bwise.kr

Comparative Evaluation of Biosynthetic and Chemo-Synthetic Routes for Research-Grade this compound

This compound can be produced through both chemical synthesis and microbial fermentation. vedantu.comnih.govnih.gov Industrially, chemical synthesis is the predominant method, primarily involving the oxidation of butyraldehyde (B50154), which is obtained from propylene (B89431) derived from crude oil via oxosynthesis. vedantu.comnih.gov This method is favored due to lower production costs and the availability of starting materials. vedantu.comnih.gov Other chemical methods include alkane oxidation and alcohol oxidation, although alkane oxidation is less suitable for large-scale production due to catalyst costs and environmental concerns, and aldehyde oxidation can be expensive due to the cost of the butyraldehyde substrate. nih.gov

Microbial biosynthesis, or fermentation, is another route for this compound production, primarily carried out by obligate anaerobic bacteria, with Clostridium strains being preferred for industrial applications due to their higher productivities and final concentrations. wikipedia.orgcore.ac.uknih.gov Notable Clostridium strains studied include C. butyricum, C. tyrobutyricum, and C. thermobutyricum. core.ac.uknih.gov C. tyrobutyricum is considered a promising microorganism for bioproduction due to its high selectivity and tolerance to high this compound concentrations. nih.gov

While currently often more expensive than chemical synthesis, fermentation has gained increasing attention due to the growing demand for bio-based products and fluctuating crude oil prices. nih.gov Bioproduction offers potential environmental benefits and can utilize renewable resources as feedstocks. tandfonline.com The metabolic pathways for this compound production in bacteria primarily involve the conversion of substrates like glucose and xylose through pathways such as the acetyl-CoA pathway. researchgate.netresearchgate.net These pathways typically converge at the formation of butyryl-CoA, which is then converted to butyrate via butyryl-CoA transferases or butyrate kinase. researchgate.netfrontiersin.org

For research-grade this compound, the choice between biosynthetic and chemo-synthetic routes may depend on factors such as the required purity, isotopic labeling needs, and the desire for a bio-based product. Chemical synthesis can often provide high purity and is suitable for producing specific derivatives. Biosynthesis, particularly with engineered strains and optimized processes, can also yield high concentrations and may be preferred for applications requiring a product derived from biological processes or for incorporating specific isotopes if the microbial metabolism is well-understood and controllable. Research findings indicate that bioproduction methods, especially with advancements in fermentation techniques like cell recycling and in-situ product recovery, are becoming increasingly competitive and efficient for producing this compound. tandfonline.comresearchgate.net

Here is a table summarizing some comparative aspects:

| Feature | Chemo-Synthetic Route | Biosynthetic Route (Fermentation) |

| Primary Feedstock | Propylene (from crude oil) vedantu.comnih.gov | Renewable resources (sugars, biomass) tandfonline.com |

| Main Process | Oxidation of butyraldehyde vedantu.comnih.gov | Microbial fermentation wikipedia.orgnih.gov |

| Current Industrial Cost | Generally lower vedantu.comnih.gov | Often higher, but decreasing nih.gov |

| Environmental Impact | Can involve petrochemicals | Potentially lower, bio-based |

| Selectivity | Can be high, depending on method | Can achieve high selectivity with specific strains and conditions nih.gov |

| Product Purity | Can achieve high purity | Can achieve high purity, especially with integrated separation nih.gov |

| Complexity | Established chemical processes | Requires microbial cultivation and process optimization |

Molecular Mechanisms of Butyric Acid Action in Biological Systems

Epigenetic Regulation via Histone Deacetylase (HDAC) Inhibition

Butyric acid is a well-characterized histone deacetylase inhibitor (HDACi) plos.orgnih.gov. By inhibiting HDACs, butyrate (B1204436) affects the acetylation status of histones, thereby influencing chromatin structure and gene expression plos.orgnih.govoup.com.

Butyrate is known to inhibit class I and class II HDACs plos.orgselleckchem.com. Research indicates that butyrate competitively binds to the zinc sites of class I and II HDACs selleckchem.com. Studies have provided IC50 values for butyrate against various HDAC isoforms, highlighting its inhibitory effects wikipedia.org.

Table 1: Butyrate Inhibition of Human HDACs (IC50 values in nM)

| Inhibited Enzyme | IC50 (nM) |

| HDAC1 | 16,000 |

| HDAC2 | 12,000 |

| HDAC3 | 9,000 |

| HDAC8 | 15,000 |

| HDAC4 | >2,000,000 |

| HDAC5 | >2,000,000 |

| HDAC6 | >2,000,000 |

| HDAC7 | >2,000,000 |

| HDAC9 | >2,000,000 |

| CA1 | 511,000 |

| CA2 | 1,032,000 |

| wikipedia.org |

This data suggests a more potent inhibitory effect of butyrate on Class I HDACs (HDAC1, 2, 3, and 8) compared to Class II HDACs (HDAC4, 5, 6, 7, and 9) wikipedia.org.

Histone acetylation, regulated by the balance between histone acetyltransferases (HATs) and histone deacetylases (HDACs), plays a crucial role in modulating chromatin structure plos.orgnih.gov. Acetylated histones are generally associated with a more open chromatin structure, allowing greater access for transcription factors and the transcriptional machinery, thus promoting gene expression plos.org. Conversely, deacetylation by HDACs leads to a more condensed chromatin structure, which typically represses gene transcription plos.orgnih.gov.

Butyrate, as an HDAC inhibitor, leads to increased histone acetylation, particularly on histone H3 and H4 plos.orgoup.com. This hyperacetylation can result in chromatin remodeling, making DNA more accessible for transcription and subsequently altering the expression of a wide range of genes plos.orgoup.complos.org. Studies have shown that butyrate can influence the expression of genes involved in various cellular processes, including cell differentiation, immune modulation, and apoptosis metwarebio.complos.org. For example, butyrate has been shown to increase the acetylation level of histone H4 at lysine (B10760008) 8 and can alter the expression of genes related to epigenetic regulatory mechanisms and immune response plos.org. The extent of gene expression alteration by butyrate can be dose-dependent plos.org.

Emerging research suggests that this compound may have a positive influence on neurological functions, including synaptic plasticity and memory formation biocrates.comnih.govnih.gov. Studies using tributyrin (B1683025), a precursor of this compound, have indicated effects on hippocampal synaptic transmission and plasticity mechanisms nih.govnih.gov. Long-term potentiation (LTP), a persistent strengthening of synapses based on recent patterns of activity, is considered a cellular mechanism underlying learning and memory case.eduphysiology.org. Research has shown that tributyrin can influence LTP, potentially by transforming early-LTP into late-LTP nih.govnih.gov. This effect may involve pathways such as PPARγ and AMPK signaling nih.govnih.gov. Furthermore, tributyrin has been shown to prevent impairments in spatial memory in animal models nih.govnih.gov. While the precise mechanisms are still being investigated, the ability of butyrate to modulate gene expression through HDAC inhibition and its involvement in signaling pathways suggest potential roles in the molecular processes underlying synaptic plasticity and long-term memory formation biocrates.comnih.govnih.govphysiology.org.

Consequence on Gene Expression and Chromatin Remodeling

G-Protein Coupled Receptor (GPCR) Signaling Activation

In addition to its epigenetic effects, this compound also acts as a signaling molecule by activating specific G-protein coupled receptors (GPCRs) metwarebio.comwikipedia.org. These receptors are located on the cell surface and mediate various cellular responses upon binding of their ligands wikipedia.org.

This compound is an agonist for the free fatty acid receptors FFAR2 (also known as GPR43) and FFAR3 (also known as GPR41) wikipedia.orgwikipedia.orgfrontiersin.orgmdpi.com. These receptors are part of the FFAR group, which are activated by fatty acids of different chain lengths wikipedia.orgmdpi.com. FFAR2 and FFAR3 are primarily activated by short-chain fatty acids like butyrate, propionate (B1217596), and acetate (B1210297) wikipedia.orgfrontiersin.orgmdpi.com.

Activation of FFAR2 and FFAR3 by butyrate can trigger various intracellular signaling pathways, including those mediated by Gi/o and Gq/11 proteins mdpi.com. FFAR2 activation can inhibit adenylyl cyclase and lower intracellular cAMP levels, while also activating MAPK pathways like ERK1/2 mdpi.com. FFAR3 activation can also influence intracellular signaling, and both receptors have been shown to form heteromers, leading to distinct signaling profiles compared to their individual activation nus.edu.sgnih.gov. The engagement of these receptors by butyrate is involved in mediating diverse physiological effects, including aspects of energy balance, immune function, and inflammation metwarebio.comwikipedia.orgmdpi.com.

This compound is also recognized as an endogenous agonist for the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A or niacin receptor 1 wikipedia.orgwikipedia.orgfrontiersin.org. HCA2 is a Gi/o-coupled GPCR wikipedia.orgwikipedia.org. While β-hydroxythis compound and niacin are also known to activate HCA2, this compound is considered one of the primary endogenous agonists wikipedia.orgwikipedia.org.

HCA2 is expressed in various tissues, including adipocytes and immune cells frontiersin.org7tmantibodies.com. Activation of HCA2 by butyrate is known to mediate anti-lipolytic effects in adipocytes frontiersin.org7tmantibodies.com. In immune cells, HCA2 activation is implicated in mediating anti-inflammatory effects wikipedia.orgfrontiersin.org7tmantibodies.com. This receptor plays a role in the effects of niacin and has been identified as a target for certain anti-inflammatory drugs frontiersin.org7tmantibodies.com. The involvement of HCA2 in mediating some of the biological effects of butyrate highlights another significant GPCR-mediated signaling pathway for this SCFA metwarebio.comwikipedia.org.

Table 2: Butyrate Activation of Human GPCRs

| GPCR Target | pEC50 | Entry Note |

| FFAR2 (GPR43) | 2.9–4.6 | Full agonist |

| FFAR3 (GPR41) | 3.8–4.9 | Full agonist |

| HCA2 (GPR109A) | 2.8 | Agonist |

| wikipedia.org |

This table summarizes the reported agonist activity of butyrate at these key GPCR targets wikipedia.org.

Engagement of Free Fatty Acid Receptors (FFAR2/GPR43, FFAR3/GPR41)

Cellular Energetics and Metabolic Flux Modulation

This compound plays a crucial role in cellular energy metabolism, particularly in the colon. It serves as a primary energy substrate for colonocytes, undergoing oxidation to produce adenosine (B11128) triphosphate (ATP). wikipedia.orgscienceofcooking.com This metabolic process is vital for maintaining the health and function of the colonic epithelium.

Butyrate is metabolized by mitochondria through fatty acid metabolism, leading to the generation of ATP. wikipedia.org This process is a significant energy source for the cells lining the mammalian colon. wikipedia.orgscienceofcooking.com Studies have shown that this compound can enhance the expression of mitochondrial uncoupling protein 2 (UCP2), which may lead to increased proton leakage and reduced production of reactive oxygen species (ROS). frontiersin.orgdiabetesjournals.org Furthermore, this compound has been demonstrated to elevate intestinal ATP concentrations and improve ATP levels in colon tissue in a dose-dependent manner. frontiersin.org

The conversion of this compound to butyryl–CoA is an initial step in its metabolism for energy production. wikipedia.org This is followed by the oxidation of butyryl-CoA via mitochondrial β-oxidation, which feeds into the tricarboxylic acid (TCA) cycle, ultimately leading to ATP synthesis through oxidative phosphorylation. springermedizin.de

A notable phenomenon in this compound research is the "butyrate paradox," which describes its seemingly contradictory effects on healthy and cancerous colon cells. nih.govmdpi.com While butyrate is a primary energy source and promotes proliferation in healthy colonocytes, it tends to inhibit growth, induce differentiation, and stimulate apoptosis in colorectal cancer cells. scienceofcooking.comnih.govmdpi.comspandidos-publications.com

Several explanations have been proposed for this paradox. One key factor is the difference in metabolic profiles between normal and cancer cells. Normal colonocytes efficiently metabolize butyrate for energy, limiting its intracellular accumulation. nih.govmdpi.com In contrast, many cancer cells exhibit the Warburg effect, relying more heavily on glucose metabolism and having impaired butyrate metabolism. scienceofcooking.comnih.govmdpi.comnih.govnih.gov This leads to intracellular accumulation of butyrate in cancer cells, where it can then exert its effects as a histone deacetylase (HDAC) inhibitor. scienceofcooking.comnih.govmdpi.comnih.gov

The differential metabolic fates and the resulting intracellular concentrations of butyrate appear to dictate its opposing effects on cell proliferation and survival in healthy versus neoplastic cells. nih.govmdpi.comnih.govnih.gov The differentiation status of cancer cells and their metabolic capacity to oxidize butyrate may also contribute to this differential response. nih.gov

This compound has been shown to influence lipid metabolism by regulating processes such as de novo lipogenesis and fatty acid β-oxidation. nih.gov Research indicates that this compound can downregulate de novo lipogenesis, the synthesis of fatty acids from carbohydrates. nih.govnih.govtandfonline.com This effect is associated with increased phosphorylation and inhibition of acetyl CoA carboxylase, a key enzyme in fatty acid synthesis. nih.govtandfonline.com

Furthermore, this compound may ameliorate lipotoxicity and stimulate fatty acid β-oxidation, the breakdown of fatty acids for energy. nih.gov By decreasing de novo lipogenesis and potentially increasing β-oxidation, butyrate may contribute to healthier adipocytes and improved energy metabolism. nih.gov This can lead to reduced accumulation of ectopic fat, which is beneficial in the context of obesity and insulin (B600854) resistance. nih.gov

The ability of SCFAs like butyrate to decrease de novo lipogenesis may also play a role in lowering the production of malonyl CoA, an inhibitor of carnitine palmitoyltransferase, which controls the transport of fatty acids into mitochondria for β-oxidation. nih.govtandfonline.com This could indirectly promote fatty acid oxidation. nih.govtandfonline.com

The "Butyrate Paradox": Differential Effects on Healthy and Neoplastic Cells

Signal Transduction Pathways and Transcriptional Regulation

Beyond its metabolic roles, this compound acts as a signaling molecule and influences gene expression through various mechanisms, including the inhibition of histone deacetylases (HDACs) and modulation of specific signaling pathways. wikipedia.orgscienceofcooking.commetu.edu.tr

Butyrate has been shown to suppress colonic inflammation, partly by inhibiting the Interferon-gamma (IFN-γ)/STAT1 signaling pathway. wikipedia.orgscienceofcooking.comresearchgate.netnih.gov This pathway is crucial in immune responses, but chronic activation is associated with chronic inflammation. wikipedia.orgresearchgate.net

Studies have demonstrated that butyrate inhibits IFN-γ-induced tyrosine and serine phosphorylation of STAT1 (Signal Transducer and Activator of Transcription 1). researchgate.netnih.gov It can also inhibit IFN-γ-induced JAK2 activation, suggesting JAK2 as a potential target. researchgate.net This inhibition prevents STAT1 nuclear translocation and DNA binding, thereby inhibiting IFN-γ-induced, STAT1-dependent transcriptional activation. researchgate.netnih.gov This negative regulation of the IFN-γ/STAT1 pathway by butyrate may contribute to its anti-inflammatory effects in the mucosa. researchgate.net

This compound can also influence gene expression by affecting the activity of transcription factors such as Sp1. aacrjournals.orgnih.govmdpi.com Butyrate, as an HDAC inhibitor, can induce acetylation of histones and also non-histone proteins, including transcription factors like Sp1. mdpi.comresearchgate.netualberta.ca

Research suggests that butyrate stimulates HIV-1 promoter activity through the inhibition of Sp1-associated HDAC activity and the recruitment of CBP (CREB-binding protein) to the HIV-1 LTR. nih.gov Sp1 binding sites within the HIV-1 promoter appear to be primarily involved in this butyrate-mediated activation. nih.gov

Furthermore, butyrate-induced acetylation of Sp1, particularly at lysine-703, has been associated with altered DNA binding at promoters of genes involved in cell cycle arrest and cell death. researchgate.net This suggests that butyrate can modulate the transcriptional activity of Sp1, thereby affecting the expression of Sp1-regulated genes, which include those involved in cell cycle regulation, apoptosis, and lipogenesis. researchgate.net

Summary of this compound's Molecular Mechanisms

| Mechanism | Description | Biological Effect | Relevant Section |

| Mitochondrial Metabolism & ATP Generation | Oxidized via β-oxidation and TCA cycle; enhances UCP2 expression; increases intestinal ATP. wikipedia.orgscienceofcooking.comfrontiersin.orgspringermedizin.de | Primary energy source for colonocytes; modulates mitochondrial function. wikipedia.orgfrontiersin.org | 3.3.1 |

| "Butyrate Paradox" | Differential effects on healthy (pro-proliferation) and cancer cells (anti-proliferation, apoptosis). nih.govmdpi.com | Context-dependent regulation of cell growth. nih.govmdpi.com | 3.3.2 |

| Regulation of Lipid Metabolism | Downregulates de novo lipogenesis; ameliorates lipotoxicity; stimulates fatty acid β-oxidation. nih.govnih.govtandfonline.com | Influences fat storage and mobilization; improves energy metabolism. nih.govnih.gov | 3.3.3 |

| Inhibition of IFN-γ/STAT1 Signaling | Inhibits STAT1 phosphorylation, nuclear translocation, and DNA binding; inhibits JAK2 activation. researchgate.netnih.gov | Suppresses colonic inflammation. wikipedia.orgscienceofcooking.comresearchgate.netnih.gov | 3.4.1 |

| Inactivation/Modulation of Sp1 Activity | Induces acetylation of Sp1; affects Sp1 DNA binding and transcriptional activity. nih.govmdpi.comresearchgate.netualberta.ca | Modulates expression of genes involved in cell cycle, apoptosis, lipogenesis. researchgate.net | 3.4.2 |

Data on this compound's Effect on De Novo Lipogenesis

| Compound | Effect on De Novo Lipogenesis (Basal & Insulin-Stimulated) | Associated Mechanism | Reference |

| This compound | Inhibits | Increased ACC phosphorylation | nih.govtandfonline.com |

| Propionic Acid | Inhibits | Increased ACC phosphorylation | nih.govtandfonline.com |

Data based on studies in primary rat adipocytes. nih.govtandfonline.com

Data on this compound's Effect on IFN-γ/STAT1 Signaling

| Target Protein | Effect of Butyrate Treatment | Outcome | Reference |

| STAT1 | Inhibition of tyrosine and serine phosphorylation | Reduced activation and function | researchgate.netnih.gov |

| STAT1 | Inhibition of nuclear translocation and DNA binding | Prevents transcriptional activation | researchgate.netnih.gov |

| JAK2 | Inhibition of activation (implicated as a target) | Downstream effects on STAT1 signaling attenuated | researchgate.net |

| GAS sites | Inhibition of IFN-γ-induced, STAT1-dependent transcription | Reduced expression of target genes | researchgate.netnih.gov |

Data based on studies investigating the IFN-γ/STAT1 pathway. researchgate.netnih.gov

Data on this compound's Effect on Sp1 Activity

| Target Protein | Effect of Butyrate Treatment | Outcome | Reference |

| Sp1 | Induced acetylation | Altered DNA binding; modulation of transcriptional activity | mdpi.comresearchgate.netualberta.ca |

| Sp1-associated HDACs | Inhibition | Contributes to increased Sp1 acetylation and altered gene expression | nih.govmdpi.com |

| HIV-1 promoter | Activation | Mediated through Sp1 binding sites and CBP recruitment | nih.gov |

| Bak, p21 promoters | Decreased Sp1 binding | Associated with altered expression of genes involved in apoptosis. researchgate.net | researchgate.net |

Data based on studies investigating the interaction of butyrate with Sp1. nih.govmdpi.comresearchgate.netualberta.ca